REACTION_CXSMILES
|
C([Li])CCC.CN(C)CCN(C)C.CC(C)=O.[C:18](=[O:20])=O.[F:21][C:22]1[CH:23]=[N:24][CH:25]=[CH:26][C:27]=1[F:28]>C(OCC)C.C(OCC)(=O)C.CN(C)C=O.C(Cl)(Cl)(Cl)Cl.CC(C)=O>[F:21][C:22]1[C:23]([CH:18]=[O:20])=[N:24][CH:25]=[CH:26][C:27]=1[F:28] |f:2.3,8.9|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 μL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.529 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.521 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
CCl4 acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl.CC(=O)C
|
Name
|
acetone CO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.C(=O)=O
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=CC1F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
Mixture was stirred at −78° C. temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added dropwise over 10 min at −78° C
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
Mixture was stirred for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was further extracted with DCM (4×15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4(anh)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Residue was purified by silica chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.034 mmol | |
AMOUNT: MASS | 148 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |